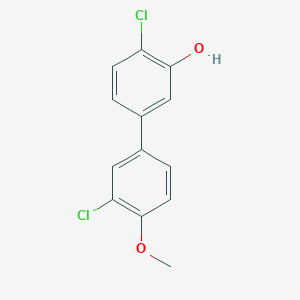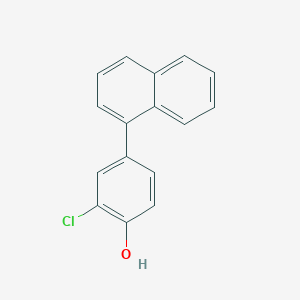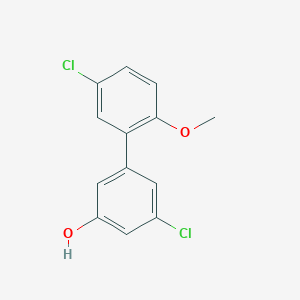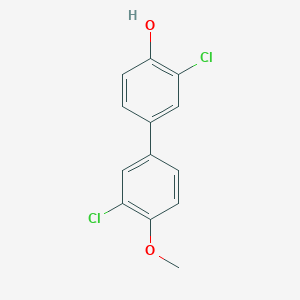
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is a chemical compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 248.58 g/mol. This compound has a variety of applications in research and is used in a wide range of experiments.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of dyes, pigments, and optical brighteners. Furthermore, it is used in the synthesis of organic compounds, such as polymers, surfactants, and resins.
Mecanismo De Acción
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds. It is an electrophilic reagent, meaning that it reacts with nucleophilic groups. It forms a covalent bond with the nucleophilic group, forming a new compound. This new compound can then be used in further reactions or as the final product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has no known direct biochemical or physiological effects. However, the compounds that it is used to synthesize may have biochemical or physiological effects. For example, the compounds that it is used to synthesize may have anti-inflammatory, antibiotic, or anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to use and is stable at room temperature. However, it is a hazardous substance and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%. It could be used in the synthesis of new drugs or other compounds, such as dyes, pigments, and optical brighteners. It could also be used in the synthesis of polymers, surfactants, and resins. Furthermore, it could be used in the synthesis of new materials, such as nanomaterials and organic semiconductors. Finally, it could be used in the synthesis of new catalysts and enzymes.
Métodos De Síntesis
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is synthesized through a reaction between 2-chloro-5-methoxyphenol and 3-chloro-4-methoxybenzaldehyde. This reaction is catalyzed by potassium carbonate in aqueous solution. The reaction proceeds in three steps: the formation of a chloro-ether, the condensation of the chloro-ether with the aldehyde, and the hydrolysis of the resulting product. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKWRRINJXVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686075 |
Source


|
| Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol | |
CAS RN |
1261943-65-0 |
Source


|
| Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)





